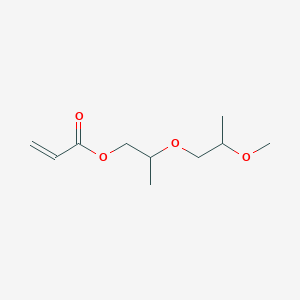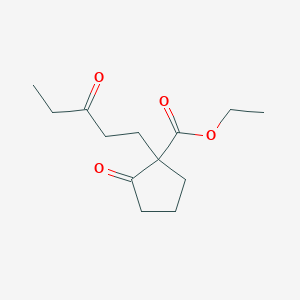
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of benzoic acid, where the ethyl ester is substituted with a chlorosulfonyl group at the 2-position and a methyl group at the 6-position. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of ethyl 6-methylbenzoate. The reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 2-position of the benzoate ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group at the 6-position can undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in reduction reactions, often in anhydrous ether or tetrahydrofuran (THF) as solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions, usually in aqueous or acidic media.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids and Aldehydes: Formed from the oxidation of the methyl group.
Aplicaciones Científicas De Investigación
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymer additives.
Mecanismo De Acción
The mechanism of action of ethyl 2-(chlorosulfonyl)-6-methylbenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives, which can further participate in chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Ethyl 2-(chlorosulfonyl)-6-methylbenzoate can be compared with other chlorosulfonyl-substituted compounds, such as:
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(chlorosulfonyl)acetate: Similar chlorosulfonyl group but with an acetate backbone.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group attached to an isocyanate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
133742-97-9 |
|---|---|
Fórmula molecular |
C10H11ClO4S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
ethyl 2-chlorosulfonyl-6-methylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-7(2)5-4-6-8(9)16(11,13)14/h4-6H,3H2,1-2H3 |
Clave InChI |
YIUMLILLUMQKHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
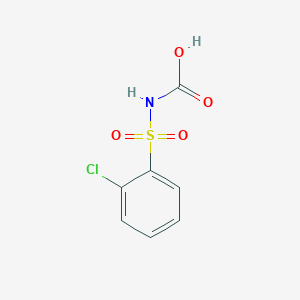

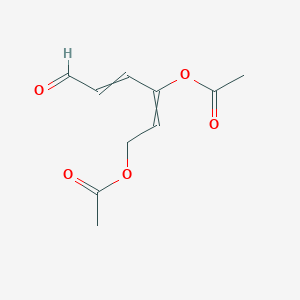
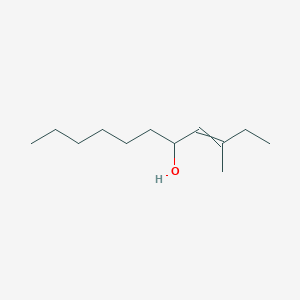
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)


![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
